molecular formula C20H25N3O5S B11127242 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide

1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide

Cat. No.: B11127242
M. Wt: 419.5 g/mol
InChI Key: YMKPDCFYVQJFBA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is attached through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide
  • 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide

Uniqueness: 1-(3,4-Dimethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide is unique due to the specific positioning of the pyridine moiety, which can influence its chemical reactivity and biological activity. The presence of the methoxy groups on the benzene ring also contributes to its distinct properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H25N3O5S/c1-27-18-9-8-17(12-19(18)28-2)29(25,26)23-11-5-6-15(14-23)20(24)22-13-16-7-3-4-10-21-16/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3,(H,22,24)

InChI Key

YMKPDCFYVQJFBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3)OC

Origin of Product

United States

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